

A Comparative Guide to the Phylogenetic Analysis of Strombine Dehydrogenase Enzymes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Strombine*

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This guide provides a comprehensive comparison of methodologies and data interpretation for the phylogenetic analysis of **strombine** dehydrogenase enzymes. **Strombine** dehydrogenases (EC 1.5.1.22) are a fascinating family of NAD⁺-dependent oxidoreductases that play a crucial role in the anaerobic metabolism of many marine invertebrates. Understanding their evolutionary relationships can provide insights into their functional diversification and potential applications in biotechnology and drug development.

Comparative Analysis of Phylogenetic Data

Phylogenetic analyses of the opine dehydrogenase family, which includes **strombine** dehydrogenase, consistently demonstrate that the evolutionary relationships of these enzymes are primarily dictated by the phylogeny of the source organisms rather than their specific substrate affinities.^[1] This suggests a divergent evolutionary pattern where gene duplication and speciation events have led to the current diversity of these enzymes.

Below is a summary table of representative phylogenetic relationships within the opine dehydrogenase family, including bootstrap values which indicate the statistical support for each node in the phylogenetic tree. Higher bootstrap values (closer to 100) signify more robust and reliable branching points in the evolutionary history.

Enzyme/Organism	Phylogenetic Clade	Bootstrap Support (%)	Reference
Strombine Dehydrogenase (Ostrea edulis)	Mollusca	100	[1]
Alanopine Dehydrogenase (Mytilus galloprovincialis)	Mollusca	100	[1]
Octopine Dehydrogenase (Pecten maximus)	Mollusca	98	[1]
Tauropine Dehydrogenase (Haliotis lamellosa)	Mollusca	95	[1]
Strombine Dehydrogenase (Nautilus macromphalus)	Mollusca	100	[1]
β -alanopine Dehydrogenase (Anadara trapezia)	Mollusca	85	[1]

Experimental Protocols

A robust phylogenetic analysis involves several key steps, from data acquisition to the final interpretation of the evolutionary tree. The following is a detailed protocol for the phylogenetic analysis of **strombine** dehydrogenase enzymes using the MEGA (Molecular Evolutionary Genetics Analysis) software, a user-friendly tool for such analyses.

Protocol 1: Phylogenetic Tree Construction using MEGA

1. Sequence Retrieval:

- Obtain amino acid sequences of **strombine** dehydrogenase and other related opine dehydrogenases from public databases such as NCBI GenBank.
- Save the sequences in a single FASTA file. Each sequence should have a unique identifier.

2. Multiple Sequence Alignment (MSA):

- Open MEGA and import the FASTA file.
- Align the sequences using the ClustalW algorithm integrated within MEGA. Default parameters are generally suitable for a preliminary analysis, but may need to be adjusted based on the sequence diversity.

3. Finding the Best-Fit Model of Protein Evolution:

- Before constructing the phylogenetic tree, it is crucial to determine the most appropriate amino acid substitution model for your dataset.
- In MEGA, use the "Find Best DNA/Protein Models (ML)" tool. This will test various models and rank them based on criteria like the Bayesian Information Criterion (BIC). For opine dehydrogenases, models like LG+G (Le and Gascuel with Gamma distribution) have been shown to be appropriate.[\[1\]](#)

4. Phylogenetic Tree Construction (Maximum Likelihood):

- Select the "Construct/Test Maximum Likelihood Tree" option in MEGA.
- Choose the best-fit substitution model identified in the previous step.
- Set the number of bootstrap replications to 1000 to ensure robust statistical support for the tree topology.
- Run the analysis. The output will be a phylogenetic tree with bootstrap values at the nodes.

5. Tree Visualization and Interpretation:

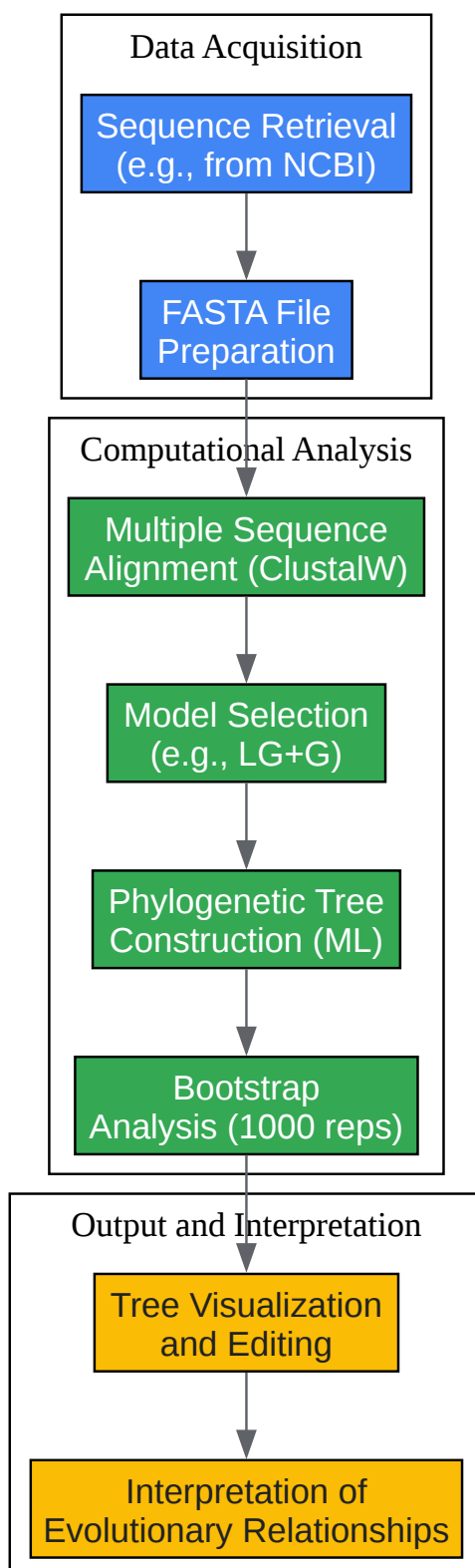
- The resulting tree can be visualized and edited using the Tree Explorer in MEGA.

- Analyze the branching patterns and bootstrap values to infer the evolutionary relationships between the different **strombine** dehydrogenase enzymes and their homologs.

Visualizing Key Processes

To better understand the experimental and logical flow of phylogenetic analysis, as well as the metabolic context of **strombine** dehydrogenase, the following diagrams have been generated using Graphviz.

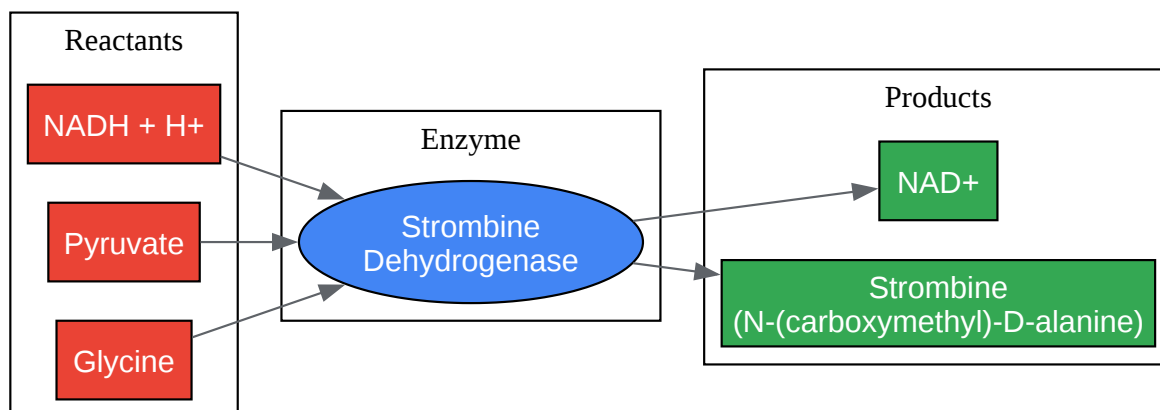
Experimental Workflow for Phylogenetic Analysis



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Caption: A flowchart illustrating the key steps in a typical phylogenetic analysis workflow.

Metabolic Pathway of Strombine Dehydrogenase



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Caption: The metabolic reaction catalyzed by **strombine** dehydrogenase.

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References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Guide to the Phylogenetic Analysis of Strombine Dehydrogenase Enzymes]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12723367#phylogenetic-analysis-of-strombine-dehydrogenase-enzymes>]

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